Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate
Description
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate (CAS: 53355-29-6) is a benzoate ester derivative featuring a methoxy-linked 5-formylfuran moiety at the para position of the benzene ring. Its molecular formula is C₁₃H₁₀O₄ with a molecular weight of 230.22 g/mol . The compound is structurally characterized by:
- A methyl ester group at the benzene ring's carboxyl position.
- A 5-formylfuran-2-ylmethyl ether substituent at the benzene ring's para position.
This compound serves as a key intermediate in pharmaceutical and organic synthesis, though its specific biological activities remain unexplored in the provided evidence.
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 4-[(5-formylfuran-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)10-2-4-11(5-3-10)18-9-13-7-6-12(8-15)19-13/h2-8H,9H2,1H3 |
InChI Key |
HSQKZHUCSNFOGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate typically involves the reaction of 5-formylfuran-2-ylmethanol with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:
Substitution: The benzoate ester moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-((5-formylfuran-2-yl)methoxy)benzoic acid.
Reduction: 4-((5-hydroxymethylfuran-2-yl)methoxy)benzoate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and furan ring are likely involved in the compound’s reactivity and interactions with enzymes and receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Electronic Differences
Two closely related analogs have been studied:
(5-Formylfuran-2-yl) methyl 4-nitrobenzoate (Compound 1) : Features a nitro group (electron-withdrawing, EWG) at the para position of the benzoate ring.
(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (Compound 2) : Contains methoxy groups (electron-donating, EDG) at the 3- and 4-positions of the benzoate ring.
Molecular Docking Insights
- Compound 1 displayed higher binding free energy scores in docking simulations with AChE (PDB: 1EVE) and BuChE (PDB: 1P0I), correlating with its lower AChE IC₅₀ .
- The 5-formylfuran moiety in both compounds forms hydrogen bonds with catalytic residues, but the nitro group in Compound 1 may enhance π-π stacking interactions in the AChE active site .
Comparison with Ester Chain Variants: Methyl vs. Butyl Esters
The butyl ester analog, Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2), shares the same aromatic core but substitutes the methyl ester with a butyl chain. Key differences include:
- Molecular Weight : Butyl ester (C₁₆H₁₆O₄ , 288.29 g/mol) vs. methyl ester (230.22 g/mol) .
- Biological Data: No inhibitory or pharmacokinetic data are available for either ester variant in the provided evidence.
Comparison with Other Structural Analogs
Nitrobenzofuran Derivatives
Triazine-Containing Analogs
Crystal Structure Insights
- Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate: Exhibits π-π stacking and C–H⋯O hydrogen bonds in its crystal structure, suggesting that substituents significantly influence solid-state packing and solubility .
Biological Activity
Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzoate moiety linked to a furan derivative, which is known to exhibit various biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar furan structures can inhibit various cancer cell lines through different mechanisms:
- Inhibition of Cell Proliferation : Compounds with furan moieties have shown significant inhibition of proliferation in breast cancer and lung cancer cell lines.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells, leading to cell death through intrinsic pathways.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| Study B | A549 (Lung Cancer) | 30 | Cell cycle arrest |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the furan ring enhances its interaction with microbial enzymes, potentially disrupting their function.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
- Modulation of Signaling Pathways : The compound might interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
Case Studies
Several case studies have reported on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Case Study 1 : A study demonstrated that a similar furan-based compound significantly reduced tumor size in xenograft models by inducing apoptosis.
- Case Study 2 : Another investigation found that derivatives with furan rings exhibited potent antibacterial activity against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
